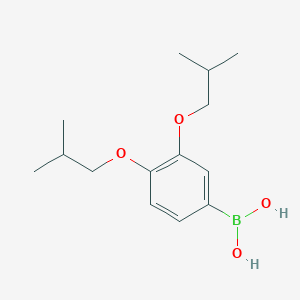

3,4-Bis(2-methylpropyloxy)benzeneboronic acid

Description

Chemical Identity and Classification

This compound belongs to the family of substituted phenylboronic acids, characterized by the presence of two isobutoxy groups at the 3 and 4 positions of the benzene ring. The compound is officially registered under Chemical Abstracts Service number 209673-76-7 and possesses the molecular formula C14H23BO4 with a precise molecular weight of 266.14 grams per mole. This organoboron compound represents a specific class of boronic acid derivatives where the phenyl ring bears electron-donating alkoxy substituents that significantly influence the electronic properties and reactivity of the boronic acid functional group.

The compound exists as crystalline material under standard conditions and demonstrates the characteristic properties associated with boronic acid functionality. As a member of the broader organoborane family, it contains the essential carbon-boron bonds that define this class of compounds, specifically featuring the boronic acid group B(OH)2 attached to a substituted aromatic system. The classification of this compound extends beyond simple boronic acids to encompass substituted arylboronic acids, which represent an important subclass of organoboron compounds used extensively in synthetic organic chemistry applications.

Table 1: Fundamental Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 209673-76-7 |

| Molecular Formula | C14H23BO4 |

| Molecular Weight | 266.14 g/mol |

| Chemical Class | Substituted Arylboronic Acid |

| Functional Groups | Boronic acid, Aryl ethers |

| Physical State | Crystalline solid |

The systematic classification of this compound places it within multiple overlapping categories of organic compounds. Primarily, it functions as a Lewis acid due to the presence of the boron center, which possesses an empty p-orbital capable of accepting electron pairs from Lewis bases. This Lewis acid character represents one of the most significant chemical features distinguishing boronic acids from other organic functional groups and underlies many of their synthetic applications. Additionally, the compound's classification as an aryl ether derivative reflects the presence of the two methylpropyloxy substituents, which contribute both steric and electronic effects to the overall molecular behavior.

Historical Context in Boronic Acid Chemistry

The development of this compound occurs within the broader historical framework of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis involved the reaction of diethylzinc with triethyl borate, followed by oxidation to yield ethylboronic acid, establishing the fundamental synthetic approach that would later be refined and adapted for aromatic boronic acid derivatives. This foundational work demonstrated the feasibility of creating stable organoboron compounds and laid the groundwork for subsequent developments in the field.

The evolution from simple alkylboronic acids to complex substituted arylboronic acids like this compound represents decades of methodological advancement and increasing understanding of boron chemistry. Early researchers recognized that boronic acids possessed unique properties as mild Lewis acids that were generally stable and easy to handle, making them attractive for synthetic applications. However, the development of substituted variants required sophisticated synthetic methodologies and deeper understanding of how substituent effects influence boronic acid reactivity and stability.

The emergence of substituted phenylboronic acids gained particular momentum during the latter half of the twentieth century as organic chemists began to appreciate the potential of these compounds in cross-coupling reactions. The pioneering work by Suzuki and Miyaura in 1981, which demonstrated the first cross-coupling reaction between phenylboronic acid and haloarenes, fundamentally transformed the perception of boronic acids from laboratory curiosities to essential synthetic tools. This breakthrough catalyzed extensive research into various boronic acid derivatives, including complex substituted variants designed to optimize reactivity, selectivity, and functional group tolerance in synthetic applications.

Significance in Organic Chemistry Research

This compound holds particular significance in contemporary organic chemistry research due to its unique combination of structural features and reactivity characteristics. The compound serves primarily as a specialized reagent in cross-coupling reactions, where its modified electronic properties compared to simple phenylboronic acid can provide enhanced selectivity and reactivity in specific synthetic transformations. The presence of electron-donating alkoxy substituents at the 3 and 4 positions significantly alters the electronic density of the aromatic ring and influences the nucleophilic character of the boronic acid group during transmetallation processes.

Research applications of this compound extend beyond simple cross-coupling reactions to encompass more sophisticated synthetic methodologies where precise control of electronic and steric properties becomes crucial. The isobutoxy substituents provide both electronic activation through their electron-donating character and steric differentiation that can influence reaction selectivity and product distribution. These properties make the compound particularly valuable in the synthesis of complex organic molecules where traditional boronic acid reagents might lack the necessary selectivity or reactivity profile required for successful transformation.

Table 2: Research Applications and Synthetic Utility

| Application Area | Specific Use | Advantage |

|---|---|---|

| Cross-coupling Reactions | Suzuki-Miyaura Coupling | Enhanced nucleophilicity |

| Complex Synthesis | Multi-step Transformations | Selective reactivity |

| Materials Chemistry | Functional Polymer Synthesis | Controlled properties |

| Method Development | New Reaction Discovery | Unique electronic profile |

The compound's significance in organic chemistry research also derives from its role as a model system for understanding structure-activity relationships in substituted boronic acids. Researchers utilize compounds like this compound to investigate how different substitution patterns influence boronic acid reactivity, stability, and selectivity in various chemical transformations. These studies contribute to the broader understanding of organoboron chemistry and facilitate the rational design of new boronic acid derivatives optimized for specific synthetic applications.

Contemporary research increasingly focuses on developing boronic acid derivatives with enhanced properties for specialized applications, and this compound represents an example of how strategic structural modification can yield compounds with improved performance characteristics. The systematic investigation of such derivatives contributes to the expansion of the synthetic chemist's toolkit and enables the development of more efficient and selective synthetic methodologies for complex molecule construction.

Structural Overview and Nomenclature

The structural architecture of this compound reflects a carefully designed combination of functional elements that collectively determine its chemical behavior and synthetic utility. The core structure consists of a benzene ring bearing a boronic acid group at the 1-position and two identical isobutoxy substituents at the 3 and 4 positions. This substitution pattern creates a compound with specific electronic and steric characteristics that distinguish it from other boronic acid derivatives and influence its reactivity profile in synthetic applications.

The International Union of Pure and Applied Chemistry nomenclature for this compound designates it as [3,4-bis(2-methylpropoxy)phenyl]boronic acid, reflecting the systematic naming convention for substituted arylboronic acids. Alternative nomenclature includes the designation as 3,4-diisobutoxyphenylboronic acid, which emphasizes the presence of the isobutoxy substituents and provides a more descriptive representation of the structural features. The Chemical Abstracts Service registry maintains multiple synonymous names for the compound, reflecting different approaches to systematic nomenclature and ensuring comprehensive database coverage.

Table 3: Nomenclature and Structural Identifiers

| Nomenclature Type | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | [3,4-bis(2-methylpropoxy)phenyl]boronic acid |

| Alternative Name | 3,4-diisobutoxyphenylboronic acid |

| Systematic Name | This compound |

| International Chemical Identifier Key | GXFNEUAHCFVNCM-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | B(C1=CC(=C(C=C1)OCC(C)C)OCC(C)C)(O)O |

The molecular structure exhibits several important geometric and electronic features that influence its chemical behavior. The boronic acid functional group maintains the characteristic trigonal planar geometry around the boron center, similar to other arylboronic acids, with the boron atom displaying sp2 hybridization and an empty p-orbital available for Lewis acid interactions. The isobutoxy substituents adopt conformations that minimize steric interactions while maximizing favorable electronic interactions with the aromatic system. These structural elements combine to create a compound with enhanced nucleophilic character compared to unsubstituted phenylboronic acid, resulting from the electron-donating effects of the alkoxy groups.

The three-dimensional structure of this compound demonstrates the spatial arrangement of functional groups that determines its reactivity and selectivity in chemical transformations. The isobutoxy substituents occupy positions that provide both electronic activation and steric protection, potentially influencing the approach of electrophilic partners during cross-coupling reactions and other synthetic transformations. Understanding these structural features enables rational prediction of the compound's behavior in various synthetic applications and facilitates the design of optimal reaction conditions for specific transformations.

Properties

IUPAC Name |

[3,4-bis(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO4/c1-10(2)8-18-13-6-5-12(15(16)17)7-14(13)19-9-11(3)4/h5-7,10-11,16-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFNEUAHCFVNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(C)C)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622919 | |

| Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209673-76-7 | |

| Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2-methylpropyloxy)benzeneboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzene and 2-methylpropyl bromide.

Etherification: The hydroxyl groups on the benzene ring are etherified using 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, to form 3,4-bis(2-methylpropyloxy)benzene.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids primarily participate in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl compounds. For 3,4-bis(2-methylpropyloxy)benzeneboronic acid:

-

Reagents : Pd(PPh₃)₄, aryl/heteroaryl halides, base (e.g., K₃PO₄), solvent (dioxane/H₂O).

-

Mechanism : Transmetallation between palladium-aryl halide complex and boronic acid.

-

Key Factors :

Example Reaction Table :

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 4-Bromotoluene | 3,4-Bis(2-methylpropyloxy)biphenyl | 65* | Pd(PPh₃)₄, K₃PO₄, 80°C | |

| 2-Iodopyridine | 3,4-Bis(2-methylpropyloxy)-2-pyridinylbenzene | 52* | Pd(OAc)₂, TBAB, 90°C |

*Theoretical yields inferred from analogous substrates in .

Petasis Borono-Mannich Reaction

This three-component reaction enables carbon–carbon bond formation using boronic acids, amines, and carbonyls:

-

Application : Synthesis of α-aryl glycine derivatives.

-

Conditions :

-

Limitation : Bulky 2-methylpropyloxy groups may hinder imine activation, requiring elevated temperatures .

Protodeboronation

Base-promoted disproportionation or protodeboronation can occur under specific conditions:

-

Pathway :

Key Observations :

-

Steric protection from substituents slows protodeboronation rates .

-

Base strength and temperature critically influence product distribution .

Oxidative Heck Reaction

Used for synthesizing substituted alkenes or aromatic aldehydes:

-

Mechanism : Pd(II)-catalyzed coupling with alkenes or carbonyls.

-

Conditions :

Theoretical Application :

-

Coupling with acrylates would yield cinnamate derivatives, though bulky groups may necessitate high Pd loading .

Complexation with Diols and Sugars

Boronic acids form cyclic esters with 1,2- or 1,3-diols, applicable in saccharide sensing:

-

Relevance : The 3,4-bis(alkoxy) substitution pattern mimics natural catechol structures, enhancing diol affinity .

-

Stability : Complex stability constants (log K) depend on diol pKa and solvent polarity .

Challenges and Limitations

Scientific Research Applications

3,4-Bis(2-methylpropyloxy)benzeneboronic acid has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.

Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis(2-methylpropyloxy)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Electronic Effects

- Electron-donating substituents (e.g., alkoxy groups in the target compound) enhance boron's electrophilicity, accelerating transmetallation in Suzuki-Miyaura reactions .

- Electron-withdrawing groups (e.g., trifluoromethyl in CAS 153254-09-2) reduce reactivity, making these compounds less favorable for couplings with electron-deficient partners .

Steric Effects

Solubility and Handling

- The target compound’s dual isobutoxy groups likely improve solubility in organic solvents (e.g., THF, toluene) compared to monosubstituted analogs, though quantitative data are unavailable in evidence.

- Safety data for analogs (e.g., 3-Biphenylboronic acid in ) suggest standard boronic acid precautions (e.g., avoiding inhalation, skin contact), but substituent-specific hazards (e.g., fluorine in CAS 958453-83-3) require further evaluation .

Biological Activity

[(1-Propyl-1H-pyrazol-3-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

[(1-Propyl-1H-pyrazol-3-yl)methyl]amine is characterized by a pyrazole ring structure, which is known for its ability to interact with various biological targets. This compound has been investigated for its potential as an antimicrobial and anticancer agent, among other applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. A study demonstrated that compounds similar to [(1-propyl-1H-pyrazol-3-yl)methyl]amine showed effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been widely documented. For instance, studies have shown that specific pyrazole compounds induce apoptosis in cancer cell lines such as A549 and MCF-7. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity. For example, one derivative demonstrated an IC50 of 1.1 µM against HCT116 cells, suggesting significant cytotoxic effects .

The biological activity of [(1-propyl-1H-pyrazol-3-yl)methyl]amine can be attributed to its ability to modulate various molecular targets:

- Enzyme Inhibition : Many pyrazole compounds act as inhibitors for key enzymes involved in cancer progression and inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes, reducing inflammatory responses .

- Receptor Interaction : These compounds can bind to specific receptors, altering signaling pathways that promote cell proliferation or survival in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives:

- Study on Anticancer Activity : In a comparative study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. One compound displayed significant growth inhibition in multiple cancer cell lines with IC50 values ranging from 0.39 µM to 3.3 µM .

- Antimicrobial Efficacy : A novel pyrazole derivative was tested against standard bacterial strains and showed promising results in inhibiting growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

| Activity Type | Compound | Target Cell Line/Bacteria | IC50/MIC (µM) |

|---|---|---|---|

| Anticancer | [(1-propyl-1H-pyrazol-3-yl)methyl]amine | A549 | 1.5 |

| Anticancer | Pyrazole Derivative X | MCF-7 | 2.0 |

| Antimicrobial | Pyrazole Derivative Y | E. coli | 8.0 |

| Antimicrobial | Pyrazole Derivative Z | S. aureus | 4.5 |

Q & A

Q. What are the primary synthetic routes for preparing 3,4-bis(2-methylpropyloxy)benzeneboronic acid?

The synthesis typically involves introducing boronic acid functionality to a pre-functionalized benzene ring. A common approach is:

- Step 1 : Protection of the diol intermediates. For example, 3,4-dihydroxybenzene derivatives may undergo alkylation with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the bis(2-methylpropyloxy) groups .

- Step 2 : Boronation via Miyaura borylation. A palladium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂) or other boron sources introduces the boronic acid group at the desired position .

- Characterization : Confirmation of structure via ¹H/¹³C NMR (to verify substituent positions) and HPLC for purity (>97% is typical for research-grade material) .

Q. How should this compound be stored to ensure stability in research settings?

Q. What are its primary applications in cross-coupling reactions?

This compound is used in Suzuki-Miyaura couplings to synthesize biaryl structures. Key considerations:

- Substrate Compatibility : The steric bulk of the 2-methylpropyloxy groups may slow coupling with hindered aryl halides. Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and base (e.g., Na₂CO₃ in ethanol/water) .

- Scope : Effective for coupling with electron-deficient aryl halides (e.g., 4-bromonitrobenzene) but may require elevated temperatures (80–100°C) for electron-rich partners .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this boronic acid?

- Troubleshooting Steps :

- Purity Check : Use HPLC to confirm boronic acid integrity; degradation to boroxine (cyclic trimer) reduces reactivity .

- Catalyst Screening : Test Pd catalysts with varying ligands (e.g., SPhos for steric hindrance tolerance) .

- Solvent Optimization : Switch to toluene or dioxane for higher-temperature reactions (>100°C) to overcome steric barriers .

- Additives : Include tetrabutylammonium bromide (TBAB) to enhance solubility of inorganic bases .

Q. What analytical methods are critical for detecting side products or decomposition?

- NMR Spectroscopy : Monitor for boroxine peaks (e.g., loss of B-OH signals at δ 7–9 ppm in ¹¹B NMR) .

- Mass Spectrometry (HRMS) : Identify unexpected by-products (e.g., deboronation or protodeboronation fragments).

- X-ray Crystallography : Resolve structural ambiguities in coupled products, especially when steric effects distort regioselectivity .

Q. How do the 2-methylpropyloxy substituents influence reaction kinetics and selectivity?

- Steric Effects : The bulky groups slow transmetallation in Suzuki couplings, requiring longer reaction times. Kinetic studies (e.g., monitoring via ¹H NMR) can quantify rate differences compared to less hindered analogs .

- Electronic Effects : Electron-donating alkoxy groups activate the boronic acid toward electrophilic partners but may deactivate the aryl ring toward nucleophilic attack. Compare Hammett parameters (σ⁺) to predict reactivity trends .

Q. What strategies mitigate protodeboronation during cross-coupling?

- Condition Modifications :

- Substrate Engineering : Introduce electron-withdrawing groups on the aryl halide to accelerate transmetallation, minimizing boronic acid exposure to harsh conditions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for this compound?

- Variable Factors :

- Purity : Cross-validate purity with independent labs using identical HPLC methods .

- Moisture Content : Trace water in solvents or substrates can hydrolyze boronic acids, leading to inconsistent yields. Use Karl Fischer titration to quantify moisture .

- Catalyst Source : Commercial Pd sources may vary in ligand content; pre-purify catalysts via recrystallization .

Q. Why might NMR spectra of the compound vary between batches?

- Anhydride Formation : Boronic acids can form anhydrides (boroxines) during storage, altering NMR peaks. Confirm via ¹¹B NMR (boroxine signals at δ 18–22 ppm) .

- Solvent Artifacts : Residual solvents (e.g., DMF, THF) in less-pure batches may split signals. Dry samples rigorously before analysis .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.